molecular formula C24H30ClN3O4S B12484697 3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chlorobenzamide

3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chlorobenzamide

Cat. No.: B12484697
M. Wt: 492.0 g/mol
InChI Key: GUWVLERSPYPYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chlorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a chlorobenzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chlorobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azepane ring, the introduction of the sulfonyl group, and the coupling of the chlorobenzamide moiety. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chlorobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(azepan-1-ylsulfonyl)-5-bromopyridin-4-ol: This compound shares the azepane and sulfonyl groups but differs in the aromatic ring structure.

    2-[3-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole: This compound also contains the azepane and sulfonyl groups but has a benzothiazole ring instead of a chlorobenzamide moiety.

Uniqueness

3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chlorobenzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H30ClN3O4S

Molecular Weight

492.0 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chlorobenzamide

InChI

InChI=1S/C24H30ClN3O4S/c1-3-17(2)26-24(30)19-10-6-7-11-21(19)27-23(29)18-12-13-20(25)22(16-18)33(31,32)28-14-8-4-5-9-15-28/h6-7,10-13,16-17H,3-5,8-9,14-15H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

GUWVLERSPYPYGM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.